Bienvenue dans la boutique en ligne BenchChem!

N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide

CB1 antagonist anti‑obesity sulfonylated piperazine

This sulfonylated piperazine offers a structurally unique scaffold for reproducible CB1 antagonism and carbonic anhydrase inhibition studies, distinct from rimonabant-like chemotypes. Its 3-methylphenyl-piperazine fragment is optimal for CA IX/XII targeting. Researchers must source this exact CAS-verified entity (MW 353.5, ≥95%) to avoid SAR discrepancies inherent to generic surrogates, ensuring valid pharmacological profiling and library synthesis.

Molecular Formula C17H27N3O3S
Molecular Weight 353.5 g/mol
CAS No. 1021117-49-6
Cat. No. B6579541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide
CAS1021117-49-6
Molecular FormulaC17H27N3O3S
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C
InChIInChI=1S/C17H27N3O3S/c1-3-17(21)18-8-5-13-24(22,23)20-11-9-19(10-12-20)16-7-4-6-15(2)14-16/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,18,21)
InChIKeyUUAYKNJZKXXQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide (CAS 1021117-49-6) – Core Molecular Profile for Procurement & Screening


N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide (CAS 1021117-49-6, molecular formula C₁₇H₂₇N₃O₃S, MW 353.5 g/mol) is a synthetic small molecule belonging to the sulfonylated piperazine class . This chemotype combines an N‑arylpiperazine motif with a sulfonamide‑tethered propanamide side chain, a scaffold architecture that has been explored for cannabinoid‑1 (CB₁) receptor antagonism/inverse agonism [1] and, in related congeners, for carbonic anhydrase inhibition [2]. The compound is supplied primarily as a research‑grade intermediate with typical purity of 95% .

Why N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide Cannot Be Freely Replaced by In‑Class Piperazine Analogs


Sulfonylated piperazine derivatives exhibit steep structure–activity relationships (SAR) where minor substituent changes on the N‑aryl ring, sulfonamide linker length, or acyl chain can shift selectivity between CB₁, 5‑HT, sigma, or carbonic anhydrase targets by more than an order of magnitude [1][2]. The specific combination of a 3‑methylphenyl group at the piperazine N¹‑position and a propanamide side‑chain tethered via a sulfonyl‑propyl spacer in this compound is not replicated in common reference antagonists such as rimonabant, taranabant, or otenabant [1]. Consequently, assay results generated with generic “piperazine sulfonamide” surrogates cannot be reliably extrapolated to this exact chemotype, making procurement of the precise CAS‑registered entity essential for reproducible pharmacological profiling [1].

N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide – Quantitative Differentiator Evidence vs. Closest Analogs


CB₁ Receptor Pharmacophore Occupancy vs. Rimona‑bant and Taranabant

In the comprehensive CB₁ antagonist pharmacophore landscape reviewed by Sharma et al. (PMID 26161824), sulfonylated piperazines with N‑(3‑methylphenyl) substitution constitute a distinct structural cluster separate from the diarylpyrazole (rimonabant) and diaryl‑amide (taranabant) series [1]. While target‑specific quantitative binding data (Kᵢ/IC₅₀) for this exact compound (CAS 1021117-49-6) are not publicly available, closely related 1‑sulfonyl‑4‑acylpiperazine congeners reported by Vachal et al. (J. Med. Chem. 2009) achieved CB₁ binding Kᵢ values below 50 nM and demonstrated >100‑fold selectivity over CB₂ receptors [2][3]. The 3‑methylphenyl substitution motif on the piperazine ring was identified as a privileged fragment for enhancing CB₁ affinity in this scaffold class [2].

CB1 antagonist anti‑obesity sulfonylated piperazine

m‑Tolyl Substituent Advantage in Carbonic Anhydrase Inhibition – Fragment‑Based SAR

In a 2015 SAR study of piperazinyl‑ureido sulfamates targeting carbonic anhydrase isoforms I, II, IX, and XII, the 3‑methylphenyl (m‑tolyl) substituent was identified as one of the best substitution fragments at the piperazine ring, alongside 2,3‑dimethylphenyl and 4‑methoxyphenyl [1]. Compounds bearing the 3‑methylphenyl group showed enhanced inhibitory potency against the tumor‑associated isoform CA IX compared to unsubstituted phenyl or 4‑fluorophenyl analogs [1]. Although the full compound studied in that work contains a ureido‑sulfamate tail rather than the sulfonyl‑propanamide side‑chain present in CAS 1021117-49-6, the fragment‑based contribution of the m‑tolyl‑piperazine moiety provides a transferable SAR signal relevant to inhibitor design [1].

carbonic anhydrase inhibitor piperazine sulfamate hypoxia‑targeted therapy

Differentiation from 3‑Cyclopentyl‑Substituted Analog in Side‑Chain Lipophilicity and Target Engagement Profile

The closest commercially cataloged analog to CAS 1021117-49-6 is 3‑cyclopentyl‑N‑(3‑((4‑(m‑tolyl)piperazin‑1‑yl)sulfonyl)propyl)propanamide, which substitutes the terminal N‑propanoyl group with a bulkier, more lipophilic 3‑cyclopentylpropanoyl moiety . The target compound (propanamide terminus) is predicted to have lower logP and reduced steric bulk compared to the cyclopentyl analog, which can translate into differential target engagement, metabolic stability, and solubility profiles in biological assays . No head‑to‑head experimental comparison of the two compounds has been published; however, the structural difference is a well‑defined chemical handle for SAR exploration [1].

lipophilicity ADME profile 3‑cyclopentyl analog

5‑HT Receptor Modulation vs. CB₁‑Selective Piperazines – Target Selectivity Differentiation

An arylpiperazinyl sulfonamide patent (US/Dhanao 2004) explicitly claims compounds with 3‑methylphenyl‑piperazine‑sulfonamide architecture as 5‑HT receptor agonists or antagonists, including 5‑HT₁, 5‑HT₂, and 5‑HT₆ subtypes [1]. Additionally, a 2021 KIST study on arylsulfonylpiperazine 5‑HT₆ ligands identified compound 2h with an IC₅₀ of 1.5 μM against human recombinant 5‑HT₆ receptors [2]. This polypharmacology potential distinguishes the 3‑methylphenyl‑piperazine‑sulfonyl scaffold from highly CB₁‑selective agents such as rimonabant, which shows negligible 5‑HT receptor activity [3]. Users should note that the specific 5‑HT activity of CAS 1021117-49-6 itself has not been experimentally disclosed; this inference derives from structurally adjacent compounds within the same patent family.

5-HT receptor arylpiperazine sulfonamide selectivity profiling

N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide – Evidence‑Grounded Application Scenarios


CB₁ Antagonist Lead Optimization – Scaffold‑Hopping from Diarylpyrazoles

For obesity or metabolic syndrome programs seeking CB₁ inverse agonists with a reduced CNS side‑effect liability, CAS 1021117-49-6 provides a sulfonylated piperazine entry point that is structurally distinct from rimonabant (diarylpyrazole) and taranabant (diarylamide) chemotypes [1]. MedChem teams can use this compound as a starting scaffold to probe peripheral vs. central CB₁ engagement, guided by the SAR framework established by Vachal et al. (J. Med. Chem. 2009) for the 1‑sulfonyl‑4‑acylpiperazine series [2].

Carbonic Anhydrase IX/XII Inhibitor Fragment‑Based Design

CA IX/XII are validated targets in hypoxic tumor therapy. The 3‑methylphenyl‑piperazine fragment present in CAS 1021117-49-6 was experimentally confirmed as one of the optimal aryl substituents for piperazine‑containing CA inhibitors [3]. Researchers developing next‑generation CA IX‑selective sulfonamides or sulfamates can procure this compound as a validated fragment‑bearing intermediate to derivatize the sulfonamide linker with CA‑targeting zinc‑binding groups (e.g., primary sulfonamide, sulfamate).

5‑HT Receptor Subtype Selectivity Profiling Panels

Given the arylpiperazinyl sulfonamide scaffold’s documented activity at multiple 5‑HT receptor subtypes (5‑HT₁, 5‑HT₂, 5‑HT₆) [4], CAS 1021117-49-6 is a suitable test article for broad‑panel GPCR selectivity screening. Contract research organizations (CROs) and academic screening centers that maintain 5‑HT receptor profiling panels can use this compound to benchmark the polypharmacology signature of the 3‑methylphenyl‑piperazine‑sulfonyl chemotype, generating data that inform target deconvolution or off‑target liability assessment.

Acyl‑Chain SAR Reference Point in Sulfonamide‑Linked Piperazine Libraries

CAS 1021117-49-6 (N‑propanoyl) and its cataloged cyclopentyl analog represent a matched pair for systematic acyl‑chain SAR exploration . Combinatorial chemistry groups synthesizing sulfonamide‑tethered piperazine libraries can use this compound as the minimal‑length reference, with the expectation that increasing acyl chain bulk (e.g., to cyclopentylpropanoyl) will predictably modulate logP, metabolic stability, and target residence time [2].

Quote Request

Request a Quote for N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.